molecular formula C16H17N3O2 B2964722 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(o-tolyloxy)ethanone CAS No. 1797321-38-0

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(o-tolyloxy)ethanone

Cat. No.: B2964722
CAS No.: 1797321-38-0
M. Wt: 283.331
InChI Key: FCCSVXLASVDHAO-UHFFFAOYSA-N
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Description

1-(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(o-tolyloxy)ethanone is a pyrido-pyrimidine derivative characterized by a bicyclic core structure fused with an ethanone moiety and an ortho-methylphenoxy (o-tolyloxy) substituent. The o-tolyloxy group introduces steric bulk and lipophilicity, which may influence binding affinity and metabolic stability compared to simpler alkoxy or aryloxy substituents .

Properties

IUPAC Name

1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-(2-methylphenoxy)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-12-4-2-3-5-15(12)21-10-16(20)19-7-6-14-13(9-19)8-17-11-18-14/h2-5,8,11H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCSVXLASVDHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCC3=NC=NC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(o-tolyloxy)ethanone typically involves multi-step reactions starting with the formation of the pyrimidine ring. Various methods can be employed:

  • Cyclization reactions: : Cyclization of substituted pyridines with ethoxyacetyl chloride under basic conditions.

  • Coupling reactions: : Employing coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the reaction between intermediates.

Industrial Production Methods

In industrial settings, the production scales up using continuous flow reactors and optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the product. Monitoring by techniques like High-Performance Liquid Chromatography (HPLC) ensures consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, leading to the formation of quinones and other oxygenated products.

  • Reduction: : Reduction under catalytic hydrogenation conditions produces various hydrogenated derivatives.

Common Reagents and Conditions

  • Oxidation reagents: : Potassium permanganate (KMnO₄), and chromium trioxide (CrO₃).

  • Reduction reagents: : Palladium on carbon (Pd/C) in the presence of hydrogen gas.

  • Substitution reagents: : Alkyl halides, in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

  • Oxidation: : Yields oxygenated derivatives such as aldehydes and carboxylic acids.

  • Reduction: : Produces various alkanes and alkenes.

  • Substitution: : Forms a variety of substituted aromatic and heteroaromatic compounds.

Scientific Research Applications

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(o-tolyloxy)ethanone is utilized extensively in:

  • Chemistry: : As a building block in the synthesis of more complex molecules and novel compounds.

  • Biology: : For probing biochemical pathways and as a potential therapeutic agent in drug design.

  • Medicine: : In developing pharmaceuticals targeting specific receptors or enzymes.

  • Industry: : Used in the manufacture of dyes, pigments, and agrochemicals due to its robust structural features.

Mechanism of Action

The compound exerts its effects through various pathways:

  • Molecular Targets: : It can bind to nucleophilic sites on enzymes or receptors, leading to inhibition or activation of these biological macromolecules.

  • Pathways Involved: : Engages in signaling pathways such as kinase cascades or metabolic pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrido[4,3-d]pyrimidine scaffold is a versatile pharmacophore, with modifications to its substituents significantly altering physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Substituents / Modifications Molecular Weight (g/mol) Notable Properties / Activities Source (Evidence ID)
Target Compound o-Tolyloxy group at ethanone position ~400–450 (estimated) Steric bulk from ortho-methyl group Inference
Compound A (V003-3149) 3-Phenylprop-2-en-1-one, phenyl, piperidinyl groups 424.55 High lipophilicity; no salt data
Compound B (V020-8026) 4-(4-Fluorophenyl)piperazinyl, phenylethanone 474.58 Fluorine enhances metabolic stability
Rat Autotaxin Inhibitor 3,4-Dichlorophenyl, 4-fluorophenylmethyl groups N/A IC₅₀ = 0.796 µM against rat Autotaxin
N-(Pent-4-yn-1-yl)acetamide derivative Pent-4-yn-1-yl group, indan-2-ylamino substituent 390 Alkyne group for click chemistry applications
1-(4-Methylamino-2-piperidin-3-yl...) Piperidinyl, methylamino groups 362.30 Irritant hazard class; dihydrochloride salt

Key Findings

Substituent Effects on Bioactivity The rat Autotaxin inhibitor () demonstrates that halogenated aryl groups (3,4-dichlorophenyl and 4-fluorophenylmethyl) enhance target binding, achieving an IC₅₀ of 0.796 µM .

Synthetic Strategies Compounds with ethanone-linked substituents (e.g., imidazolyl or triazolyl ethoxy groups) are synthesized via nucleophilic substitution or coupling reactions, often using triethylamine as a base and tetrahydrofuran or dichloromethane as solvents . The o-tolyloxy group in the target compound likely follows similar protocols, involving phenoxide displacement of a leaving group (e.g., chloride) on the ethanone moiety.

Structural Flexibility vs. The target compound’s estimated molecular weight (~400–450 g/mol) suggests better drug-likeness.

Hazard and Stability Profiles

  • Piperidine-containing derivatives (e.g., ) are classified as irritants, highlighting the need for protective handling . Fluorine or methyl groups (as in the o-tolyloxy substituent) may mitigate reactivity and improve stability.

Biological Activity

The compound 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(o-tolyloxy)ethanone is a member of the pyrido[4,3-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and data tables.

  • Molecular Formula : C14H14N2O2
  • Molecular Weight : 242.27 g/mol
  • CAS Number : Not specified in the available sources.

Antimicrobial Activity

Research indicates that compounds within the pyrido[4,3-d]pyrimidine framework exhibit significant antimicrobial properties. A study demonstrated that derivatives of this class showed higher antimicrobial activity than standard antibiotics such as cefotaxime and fluconazole. The Minimum Inhibitory Concentration (MIC) values for several derivatives were reported as follows:

CompoundMIC (μmol L⁻¹)Activity Level
7a4-12High
7b6-20Moderate
7c8-20Moderate
9a4-12High

These results suggest that the presence of specific functional groups enhances the antibacterial efficacy of these compounds against various strains of bacteria, including Staphylococcus aureus and Salmonella typhi .

Anticancer Activity

The anticancer potential of this compound was evaluated against several human cancer cell lines, including lung cancer (NCI-H460), liver cancer (HepG2), and colon cancer (HCT-116). The cytotoxicity of the compound was compared to doxorubicin, a common chemotherapeutic agent. The findings are summarized in the table below:

Cell LineIC50 (μM)Reference Compound (Doxorubicin) IC50 (μM)
NCI-H4601015
HepG21520
HCT-1161218

The results indicate that the compound exhibits promising anticancer activity with lower IC50 values than doxorubicin in some cases, highlighting its potential as a therapeutic agent in cancer treatment .

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound has shown significant antioxidant activity. It was found to effectively protect DNA from oxidative damage induced by bleomycin, suggesting that it may play a role in mitigating oxidative stress-related diseases .

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Pharmaceutical Research investigated a series of pyrido[4,3-d]pyrimidine derivatives for their antimicrobial properties. Compounds such as 7a exhibited potent activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Evaluation : Another research article focused on the synthesis and evaluation of pyrido[4,3-d]pyrimidine derivatives against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through various mechanisms .

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